An In-depth Technical Guide to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
An In-depth Technical Guide to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
CAS Number: 37865-96-6
This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, a key building block in organic synthesis, with a particular focus on its application in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical and Physical Properties
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is a versatile bifunctional molecule. The dioxolane moiety serves as a protecting group for a methyl ketone, while the bromoethyl group provides a reactive site for nucleophilic substitution. This unique combination makes it a valuable synthon, particularly as a methyl vinyl ketone equivalent in Michael additions and other carbon-carbon bond-forming reactions.[1]
Table 1: Physicochemical Properties of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
| Property | Value | Reference |
| CAS Number | 37865-96-6 | [2][3][4] |
| Molecular Formula | C₆H₁₁BrO₂ | [2][4] |
| Molecular Weight | 195.06 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 55-60 °C at reduced pressure | [5] |
| Purity | >95.0% (GC) | [3] |
Synthesis and Experimental Protocols
There are two primary synthetic routes for the preparation of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. Both methods offer good yields and are scalable for laboratory and potential pilot-plant production.
Synthesis from Methyl Vinyl Ketone and Ethylene Glycol
This method involves the reaction of methyl vinyl ketone with an excess of ethylene glycol saturated with hydrogen bromide. The reaction proceeds via a conjugate addition of bromide followed by ketalization.
Experimental Protocol:
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A solution of ethylene glycol (210 mL) is saturated with anhydrous hydrogen bromide gas at 0 °C.
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Methyl vinyl ketone (118 mL) is added dropwise to the cold, saturated solution with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
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The mixture is then extracted four times with pentane.
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The combined pentane layers are washed with a 5% sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.
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The resulting crude oil is purified by vacuum distillation to yield 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane as a clear oil.[5]
Table 2: Quantitative Data for Synthesis from Methyl Vinyl Ketone
| Parameter | Value | Reference |
| Yield | 67 g (from 118 mL MVK) | [5] |
| Boiling Point (Purified) | 55-60 °C | [5] |
Synthesis from 2-Methyl-1,3-dioxolane-2-ethanol
This two-step synthesis begins with the preparation of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol, followed by bromination.
Experimental Protocol:
Step 1: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol
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4-hydroxy-2-butanone and ethylene glycol are reacted in the presence of a weak acid catalyst in ethyl acetate.
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The reaction mixture is worked up to isolate 2-Methyl-1,3-dioxolane-2-ethanol. An isolated yield of 90% has been reported for this step.[1]
Step 2: Bromination
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Dibromotriphenylphosphorane is prepared in situ by the titration of triphenylphosphine with bromine at a low temperature (ice-ethanol bath).
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2-Methyl-1,3-dioxolane-2-ethanol is then reacted with the in situ generated dibromotriphenylphosphorane.
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The reaction mixture is worked up to yield 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. An isolated yield of 75% has been reported for this step.[1]
Table 3: Quantitative Data for Synthesis from 2-Methyl-1,3-dioxolane-2-ethanol
| Parameter | Value | Reference |
| Yield (Step 1) | 90% | [1] |
| Yield (Step 2) | 75% | [1] |
Spectroscopic Data
The structural confirmation of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is achieved through various spectroscopic techniques.
Table 4: Spectroscopic Data for 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
| Technique | Data |
| ¹H NMR | Predicted δ (ppm): ~3.9 (m, 4H, OCH₂CH₂O), ~3.4 (t, 2H, CH₂Br), ~2.2 (t, 2H, CH₂), ~1.3 (s, 3H, CH₃) |
| ¹³C NMR | Predicted δ (ppm): ~109 (C(CH₃)O₂), ~64 (OCH₂CH₂O), ~40 (CH₂), ~30 (CH₂Br), ~24 (CH₃) |
| IR (Infrared) | Predicted ν (cm⁻¹): ~2980-2880 (C-H stretch), ~1150-1050 (C-O stretch), ~650 (C-Br stretch) |
| MS (Mass Spec.) | Predicted m/z: 194/196 ([M]⁺), 179/181 ([M-CH₃]⁺), 115 ([M-Br]⁺), 87 ([M-CH₂CH₂Br]⁺) |
Applications in Drug Development
The primary application of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in drug development stems from its role as a versatile building block, particularly in the synthesis of oncology therapeutics.
Role in the Synthesis of EGFR Inhibitors
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is a precursor for the introduction of a protected β-ketoethyl side chain, a common structural motif in certain kinase inhibitors. Its utility as a methyl vinyl ketone equivalent allows for its use in Michael addition reactions, which are fundamental in the synthesis of various pharmacologically active molecules. While direct synthetic routes for prominent EGFR inhibitors like gefitinib and erlotinib using this specific starting material are not widely published, its application can be conceptualized in the synthesis of analogues or novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).
Workflow: Conceptual Synthesis of an EGFR Inhibitor Precursor
Caption: Conceptual workflow for utilizing the Grignard reagent of the title compound.
The EGFR Signaling Pathway
Understanding the target pathway is crucial for drug development. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Diagram: Simplified EGFR Signaling Pathway
Caption: Overview of the EGFR signaling cascade leading to gene transcription.
Conclusion
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is a valuable and versatile building block in organic synthesis. Its utility as a protected keto-electrophile makes it particularly relevant to the synthesis of complex molecules, including potential drug candidates targeting pathways such as the EGFR signaling cascade. The synthetic routes outlined in this guide are robust and provide a solid foundation for its laboratory-scale preparation. Further exploration of its application in the synthesis of novel kinase inhibitors and other biologically active compounds is a promising area for future research and development.


